Cyanoallene

Description

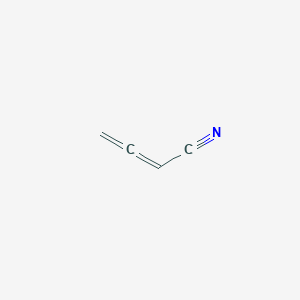

Structure

3D Structure

Properties

CAS No. |

1001-56-5 |

|---|---|

Molecular Formula |

C4H3N |

Molecular Weight |

65.07 g/mol |

InChI |

InChI=1S/C4H3N/c1-2-3-4-5/h3H,1H2 |

InChI Key |

IRLQAJPIHBZROB-UHFFFAOYSA-N |

SMILES |

C=C=CC#N |

Canonical SMILES |

C=C=CC#N |

Origin of Product |

United States |

Theoretical and Computational Methodologies in Cyanoallene Studies

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic structure and energetic properties of cyanoallene. These approaches solve the electronic Schrödinger equation, within various approximations, to provide insights into molecular geometries, vibrational frequencies, and relative energies of different isomers and states. ru.nl

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgfrontiersin.org DFT is employed to investigate the electronic structure and properties of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org In the context of this compound, DFT calculations have been instrumental in exploring its formation, structure, and energetics.

Studies have utilized DFT to investigate the formation of this compound from simple interstellar molecules and radicals. researchgate.net For instance, the B3LYP density functional, often paired with basis sets like 6-31G** or aug-cc-pVTZ, has been successfully used to reproduce experimental data with high reliability. raa-journal.org These calculations provide total energies, zero-point vibrational energies (ZPVE), and electronic energies for the molecules and radicals involved in the reaction pathways leading to this compound. raa-journal.org DFT has been applied to study the reaction of the cyano radical (CN) with allene (B1206475) (H₂CCCH₂), which is a key formation route for this compound. acs.org These calculations help in identifying reaction intermediates, transition states, and final products, revealing that the reaction often proceeds without an entrance barrier via the formation of a long-lived intermediate complex. acs.orgresearchgate.netuni-koeln.de

Furthermore, DFT calculations have been crucial in determining various molecular parameters for a range of C₄H₃N isomers, including this compound. These parameters include energetics, geometries, rotational constants, electric dipole moments, and vibrational IR frequencies. researchgate.net Such theoretical predictions are vital for the identification of less stable isomers in spectroscopic experiments. researchgate.net For example, a combination of DFT and coupled cluster theory has been used to calculate detailed reaction mechanisms, including transition state and intermediate energies. researchgate.net

Table 1: Selected DFT-Calculated Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Total Dipole Moment (μt) | 4.28 D | Stark-effect measurements |

| Dipole Moment Component (μa) | 4.07 D | Stark-effect measurements |

| Dipole Moment Component (μb) | 1.33 D | Stark-effect measurements |

| Quadrupole Coupling Constant (χaa) | -2.71 MHz | Microwave spectroscopy |

| Quadrupole Coupling Constant (χbb-χcc) | -1.45 MHz | Microwave spectroscopy |

This table presents a selection of properties for this compound determined through methods informed by or in conjunction with DFT calculations. Data sourced from microwave spectroscopy and Stark-effect measurements. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. ru.nl Among these, Coupled Cluster (CC) theory is considered a "gold standard" for its high accuracy in describing electron correlation, which is crucial for obtaining reliable molecular energies and properties. wikipedia.orgarxiv.org

Coupled Cluster methods, particularly CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), have been extensively used in this compound research to refine the energies obtained from other methods like DFT. For instance, CCSD(T)/cc-pVTZ//B3LYP/6-311g(d,p) calculations have been performed to investigate the potential energy surface of the C₅H₆N system, which is relevant to the reactions of the cyano radical with various C₄H₆ isomers that can lead to this compound. nih.gov These high-level calculations provide a benchmark for the energetics of the reaction pathways.

The combination of crossed molecular beam experiments with ab initio calculations has proven to be a powerful approach. acs.orguni-koeln.de Ab initio calculations help to elucidate the reaction dynamics by identifying intermediates and transition states that are experimentally observed. acs.org For the reaction of the cyano radical with allene, ab initio calculations have shown that the reaction proceeds through the formation of a long-lived intermediate, H₂CCCH₂(CN). acs.orguni-koeln.de These calculations also confirm that the reaction is barrierless and exothermic, with the exit transition states lying below the energy of the reactants. acs.org This information is crucial for understanding why this compound can be synthesized in low-temperature environments like molecular clouds. acs.org

A Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that represents the energy of a molecule as a function of its geometry. youtube.comlibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, identifying stable isomers, and locating transition states that connect them. ru.nl

For this compound, PES mapping has been employed to study its formation and isomerization pathways. nih.govaanda.orgnih.gov The investigation of the C₅H₆N PES, for example, has been used to understand the reaction of the cyano radical with 1,2-butadiene, which can lead to the formation of this compound. nih.gov The analysis of the PES reveals the various reaction channels and their branching ratios. nih.gov

The PES for the C₄H₃N system, to which this compound belongs, has been explored to understand the relative stabilities of its various isomers. researchgate.net These studies often involve locating the minima on the PES, which correspond to stable molecules, and the saddle points, which represent the transition states for their interconversion. ru.nl The exploration of the PES for the reaction of N(²D) with allene (CH₂CCH₂) has also been conducted to understand the formation of various C₃H₄N isomers, providing insights into the complex chemistry of nitrogen-containing molecules. nih.gov The intrinsic reaction coordinate (IRC) technique is often used to confirm the connection between a transition state and the corresponding minima on the PES. aanda.org

Ab Initio Calculation Techniques (e.g., Coupled Cluster Methods)

Molecular Dynamics and Reaction Kinetics Simulations

While quantum chemical methods provide a static picture of molecular structures and energetics, molecular dynamics and reaction kinetics simulations offer insights into the time-evolution of chemical systems. ebsco.commdpi.com These simulations are essential for understanding how reactions occur and at what rates.

The characterization of transition states is a critical aspect of understanding reaction kinetics. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier for a reaction. ru.nl

In the study of this compound formation, transition states for various reaction steps have been located and characterized using quantum chemical methods. acs.orgnih.gov For the reaction of the cyano radical with allene, calculations have identified the exit transition states that lead to the formation of this compound and a hydrogen atom. acs.org These transition states are found to lie below the energy of the initial reactants, indicating that the reaction can proceed readily even at low temperatures. acs.org The geometry of the transition states provides valuable information about the mechanism of bond breaking and bond formation during the reaction. For instance, in the dehydrocyanation of cyanobutadiene (B14615423) isomers, the geometry of the E2' transition states was analyzed to understand the diastereoselectivity of the reaction. nsf.gov

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. wikipedia.orgox.ac.uk It assumes that the energy within a molecule is rapidly distributed among all its vibrational modes before the reaction occurs. wikipedia.org

RRKM theory has been applied to calculate the rate constants and product branching ratios for reactions leading to this compound. nih.gov For the reaction of the cyano radical with 1-butyne, RRKM calculations, combined with the calculated PES, predict that this compound and 2-cyano-1,3-butadiene are the major products. nih.gov Similarly, for the reaction of the cyano radical with propylene, RRKM theory has been used to determine the rate constant for each reaction path, providing a detailed understanding of the reaction mechanism under single-collision conditions. uhmreactiondynamics.org These theoretical rate constants are crucial for chemical models of environments where this compound is observed, such as Titan's atmosphere and interstellar clouds. nih.govuhmreactiondynamics.org The theory enables the estimation of product yields under various conditions, such as different collision energies. uhmreactiondynamics.org

Transition State Characterization

Computational Spectroscopic Parameter Prediction

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, providing insights that are crucial for interpreting experimental spectra and understanding molecular structure and dynamics. raa-journal.org These theoretical approaches allow for the detailed calculation of vibrational and rotational properties, which are essential for identifying molecules in laboratory settings and in the vast expanse of the interstellar medium (ISM).

The vibrational modes of this compound have been extensively studied using computational methods. raa-journal.org These calculations are typically performed at different levels of theory to predict the frequencies at which the molecule absorbs infrared radiation, corresponding to its various vibrational motions.

A full vibrational analysis for this compound has been carried out using both harmonic and anharmonic approximations. raa-journal.org The harmonic approximation, while computationally less demanding, treats the vibrations as simple harmonic oscillators and can be a good first estimate. iastate.edu However, for a more accurate description that accounts for the real, anharmonic nature of molecular vibrations, more sophisticated methods are necessary. iastate.eduq-chem.com

Anharmonic calculations, often employing techniques like second-order vibrational perturbation theory (VPT2), provide frequencies that are generally in better agreement with experimental data. acs.orgnih.govresearchgate.net For this compound, calculations have been performed using Density Functional Theory (DFT), specifically with the B3LYP functional and the aug-cc-pVTZ basis set, to obtain both harmonic and anharmonic vibrational frequencies. raa-journal.org

A key vibrational mode for nitriles is the C≡N stretching vibration. In computational studies of this compound, this mode is predicted at 2354 cm⁻¹ in the harmonic approximation and at 2334 cm⁻¹ when anharmonicity is included. raa-journal.org The potential energy distribution (PED) is also calculated to assign the computed frequencies to specific vibrational modes of the molecule. raa-journal.org

Table 1: Calculated Vibrational Frequencies for this compound (C≡N Stretch)

| Calculation Type | Method | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Harmonic | B3LYP/aug-cc-pVTZ | 2354 | raa-journal.org |

Theoretical calculations are indispensable for determining the rotational constants (A, B, C) of this compound, which are fundamental to analyzing its microwave spectrum. acs.org These constants are inversely related to the molecule's moments of inertia and thus provide precise information about its geometry. uhmreactiondynamics.org Computational methods can predict these constants by first calculating the equilibrium geometry of the molecule. To achieve higher accuracy, these equilibrium rotational constants are then corrected for vibrational effects using approaches like VPT2. acs.orgsns.it

For this compound, a planar asymmetric-top rotor, computational studies have provided a full set of rotational and centrifugal distortion constants. raa-journal.orgresearchgate.net Centrifugal distortion constants (quartic and sextic) account for the slight changes in the molecule's geometry as it rotates at higher speeds and are crucial for accurately predicting the frequencies of rotational transitions. acs.org

A critical feature of this compound's rotational spectrum is its hyperfine structure, which arises from the interaction between the nuclear quadrupole moment of the ¹⁴N atom and the electric field gradient created by the molecule's electrons. acs.orgresearchgate.net This interaction splits the rotational energy levels into multiple, closely spaced components. researchgate.net The accurate prediction and analysis of this hyperfine structure were crucial for the definitive identification of this compound in the Taurus molecular cloud (TMC-1). researchgate.netaanda.org The observed hyperfine structure in the 4₁₄-3₁₃ transition, among others, was well-reproduced by calculations, confirming the molecule's presence in the ISM. researchgate.net

Table 2: Calculated Spectroscopic Constants for this compound

| Parameter | Description | Calculated Value | Unit | Reference |

|---|---|---|---|---|

| A | Rotational Constant | 20387.8(16) | MHz | researchgate.net |

| B | Rotational Constant | 2642.484(14) | MHz | researchgate.net |

| C | Rotational Constant | 2341.285(14) | MHz | researchgate.net |

| χₐₐ | Nuclear Quadrupole Coupling Constant | -3.12(10) | MHz | researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-cyanovinylacetylene |

| (Z)-cyanovinylacetylene |

| 1-cyano propargyl radical |

| 3-Bromo-1-butyne |

| 3-cyano propargyl radical |

| 4-methylthis compound |

| Allenylacetylene |

| Anisole |

| Cyano radical |

| Cyanoacetamide |

| Cyanoacetaldehyde |

| This compound |

| Cyanocarbene |

| Cyclopropenone |

| Ethyne (B1235809) radical |

| Formaldehyde |

| Formamide |

| Furan |

| Hydroxylamine |

| Isobutene |

| Methanimine |

| Methylcyanoacetylene |

| Phenol |

| Propadienone |

| Propargyl cyanide |

| Propene |

| Propyne (B1212725) carbene |

| Propynal |

| Pyridine |

| Pyrrole |

| Thiophene |

| Uracil |

| Vinylcyanide |

Advanced Spectroscopic Characterization Techniques for Cyanoallene

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy is a cornerstone for the structural analysis of molecules like cyanoallene. By probing the quantized rotational energy levels, this technique allows for the precise determination of rotational constants, which are inversely proportional to the molecule's moments of inertia. From these constants, a detailed molecular geometry can be derived.

Fourier Transform Microwave (FTMW) spectroscopy stands out as a powerful tool for obtaining high-resolution rotational spectra. hmc.edu This technique is particularly well-suited for studying transient or weakly bound species in the gas phase. nih.gov In a typical FTMW experiment, a short, high-power microwave pulse is used to polarize the molecules in a supersonic jet expansion. hmc.eduualberta.ca The subsequent free induction decay (FID), which is the coherent emission from the polarized molecules, is recorded in the time domain. ualberta.ca A Fourier transform of this FID signal yields the frequency-domain spectrum with extremely high resolution. hmc.edu

The coupling of laser ablation with FTMW spectroscopy has further expanded its applicability, allowing for the study of solid samples and thermally fragile molecules that are difficult to vaporize using conventional heating methods. aip.org This is particularly relevant for complex organic molecules that may be precursors or related to this compound. The use of chirped-pulse FTMW (CP-FTMW) spectroscopy enables the rapid acquisition of broadband rotational spectra, covering a large frequency range in a single measurement cycle. hmc.eduncl.ac.uk

The presence of a ¹⁴N nucleus (with a nuclear spin I=1) in the cyano group of this compound introduces a significant spectroscopic feature known as nuclear quadrupole coupling. nih.gov The non-spherical charge distribution of the ¹⁴N nucleus interacts with the electric field gradient (EFG) produced by the surrounding electrons in the molecule. nih.govnumberanalytics.com This interaction, termed the nuclear quadrupole interaction, causes a splitting of the rotational energy levels. nih.gov

The magnitude of this splitting is determined by the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which are the diagonal elements of the nuclear quadrupole coupling tensor in the principal axis system of the molecule. ncl.ac.uk These constants provide sensitive probes of the electronic environment around the nitrogen nucleus. aip.orgnih.gov The analysis of these interactions is performed by adding a nuclear quadrupole interaction term (HQ) to the rigid rotor Hamiltonian (HR) in the spectral fitting process. nih.govnih.gov Theoretical calculations, often at the MP2 or DFT level, are frequently employed to predict the EFG tensor and guide the interpretation of the experimental spectra. aip.orgresearchgate.net

The splitting of rotational transitions due to nuclear quadrupole coupling results in a characteristic hyperfine pattern. nih.gov The interpretation of this hyperfine structure is often crucial for the unambiguous identification of molecules containing quadrupolar nuclei, especially in complex environments like the interstellar medium. nih.govnih.govaanda.org For this compound, the hyperfine pattern of its rotational transitions serves as a definitive fingerprint. nih.govresearchgate.net

In the high-resolution spectra obtained with techniques like FTMW spectroscopy, these hyperfine components can be fully resolved. aip.orgnih.gov The observed pattern and the spacing of the components can be compared with theoretical predictions based on calculated nuclear quadrupole coupling constants. aip.org This comparison provides a powerful confirmation of the molecular carrier of the observed spectral lines. The successful identification of interstellar this compound in the Taurus Molecular Cloud (TMC-1) was significantly aided by the resolution and analysis of the hyperfine structure in its rotational transitions. researchgate.net

Analysis of Nuclear Quadrupole Coupling Interactions

Vibrational Spectroscopy Methodologies (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to rotational spectroscopy by probing the vibrational energy levels of a molecule. nih.govlabmanager.com These methods are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural modes of vibration. uni-siegen.de

FTIR spectroscopy measures the absorption of infrared radiation, which induces changes in the dipole moment of the molecule. labmanager.comstellarnet.us Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light (usually from a laser) and is sensitive to vibrations that cause a change in the molecule's polarizability. labmanager.comstellarnet.us For molecules with a center of symmetry, certain vibrations may be active in only one of these techniques (the rule of mutual exclusion). nih.gov Together, FTIR and Raman provide a more complete picture of the vibrational modes of a molecule. nih.gov

A full vibrational analysis of this compound has been performed, assigning its 18 normal modes of vibration. raa-journal.org

While the harmonic oscillator model provides a good first approximation for molecular vibrations, real molecular potentials are anharmonic. uni-siegen.deraa-journal.org Anharmonic vibrational analysis takes into account the deviations from the simple harmonic motion, providing a more accurate description of the vibrational energy levels and spectroscopic constants. raa-journal.org

For this compound, anharmonic vibrational analysis has been carried out using computational methods such as Density Functional Theory (DFT) with basis sets like B3LYP/aug-cc-pVTZ. raa-journal.org This type of analysis calculates anharmonic spectroscopic parameters, including rotation-vibration coupling constants and centrifugal distortion constants. raa-journal.org These calculations are essential for accurately predicting vibrational frequencies and for understanding the interactions between rotational and vibrational motions within the molecule.

Spectroscopic Signatures for Astronomical Detection

The detection of molecules in the interstellar medium (ISM) is almost exclusively achieved through the analysis of their spectroscopic signatures. mpg.de As molecules rotate and vibrate in the cold, low-density environment of space, they emit or absorb radiation at specific frequencies that are characteristic of that molecule. nrao.edu These spectral lines, when observed by radio telescopes, act as a unique identifier.

For this compound, its rotational transitions in the microwave and millimeter-wave regions are the primary means of its astronomical detection. raa-journal.orgaanda.orgnih.gov The precise frequencies of these transitions, determined from high-resolution laboratory spectroscopy, are used to search for and confirm its presence in interstellar clouds. aanda.orgresearchgate.net The detection of this compound in the dark Taurus molecular cloud (TMC-1) was accomplished by observing several of its rotational transitions. researchgate.netraa-journal.org

The presence of the ¹⁴N nucleus and the resulting hyperfine structure in its rotational lines provides an additional layer of certainty for its identification. nih.govaanda.org The unique pattern of these hyperfine components is a robust signature that helps to distinguish this compound from other molecules that might have transitions at similar frequencies. aip.orgnih.gov Furthermore, the study of related cyclic and aromatic molecules, such as cyano-cyclopentadienes, in molecular clouds highlights the importance of having accurate laboratory spectroscopic data for identifying new interstellar species. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of Cyanoallene

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of cyanoallene are diverse, reflecting the electronic properties of its functional groups. The electron-withdrawing nature of the cyano group polarizes the allene (B1206475) system, influencing its reactivity towards both electron-rich and electron-poor species.

Electrophilic and Nucleophilic Reactivity Pathways

This compound's structure, featuring adjacent carbon-carbon double bonds and a cyano group, makes it susceptible to reactions with both nucleophiles and electrophiles. ontosight.ai The central carbon of the allene is electrophilic, while the terminal carbons and the nitrogen of the cyano group can act as nucleophilic centers.

Electrophiles, which are electron-seeking species, are attracted to the electron-rich pi bonds of the allene. byjus.comyoutube.com Nucleophiles, on the other hand, can attack the electrophilic central carbon of the allene or the carbon atom of the cyano group. byjus.comyoutube.com The specific pathway taken depends on the nature of the attacking reagent and the reaction conditions.

The reactivity of this compound is a balance between the properties of the allene and the cyano group. The allene moiety itself can react with both electrophiles and nucleophiles. The cyano group, being strongly electron-withdrawing, influences the electron distribution within the allene, further modulating its reactivity.

Radical-Mediated Reaction Dynamics

Radical reactions involving this compound are significant, particularly in astrophysical environments and specialized organic syntheses. raa-journal.orgaanda.orguni-koeln.de These reactions often proceed without an energy barrier and are highly exothermic, allowing them to occur even at very low temperatures. uni-koeln.deresearchgate.net

Crossed molecular beam experiments have shown that the reaction of the cyano radical (CN) with allene (CH₂=C=CH₂) is a key pathway for the formation of this compound. aanda.orguni-koeln.de This reaction proceeds through the formation of a transient intermediate, which then loses a hydrogen atom to yield this compound. uni-koeln.de These radical-mediated processes are crucial for understanding the formation of complex organic molecules in interstellar space. raa-journal.orgaanda.org

Theoretical studies using density functional theory (DFT) have further elucidated the mechanisms of these radical reactions, confirming that they are typically barrierless and exothermic. raa-journal.orgresearchgate.net For instance, the reaction between the ethyne (B1235809) radical (HCC) and cyanocarbene (HCCN) is a proposed barrierless and exothermic route to this compound in the interstellar medium. researchgate.net Similarly, reactions involving the CN radical with various hydrocarbons are considered important for the synthesis of nitriles, including this compound, in extraterrestrial environments. uhmreactiondynamics.org

The stability of the radical intermediates plays a crucial role in these reactions. nih.gov The formation of stable radical adducts can direct the reaction towards specific products. escholarship.org Understanding these radical dynamics is essential for predicting the products of complex chemical reactions in diverse environments.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of this compound's reactivity, providing access to a wide variety of cyclic and heterocyclic compounds. ontosight.aiwikipedia.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org this compound can participate in various modes of cycloaddition, including [3+2] and [4+2] processes. thieme-connect.comnih.gov

[3+2] Annulation Processes

In [3+2] annulation reactions, this compound acts as a two-atom component, reacting with a three-atom partner to form a five-membered ring. Phosphine-catalyzed [3+2] annulation of cyanoallenes with various electrophiles, such as imines and activated alkenes, has been successfully employed to synthesize cyano-substituted dihydropyrroles and other cyclopentene (B43876) derivatives. thieme-connect.comthieme-connect.com

These reactions are often highly regio- and stereoselective. rsc.org The use of chiral phosphine (B1218219) catalysts can induce asymmetry, leading to the formation of enantiomerically enriched products. thieme-connect.comnih.gov The mechanism typically involves the initial addition of the phosphine catalyst to the central carbon of the this compound, generating a zwitterionic intermediate that then reacts with the electrophile.

| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| PBu₃ | This compound, N-sulfonyl imines | cis-Dihydropyrroles | 51-81 | >90:10 | - |

| (S)-NMDPP | This compound, N-tosylbenzaldimine | Chiral dihydropyrrole | 71 | - | 53 |

| DuanPhos | This compound, N-tosylbenzaldimine | Chiral dihydropyrrole | 85 | - | 75 |

Table 1: Examples of Phosphine-Catalyzed [3+2] Annulation Reactions of Cyanoallenes. Data compiled from Kinderman et al. (2011). thieme-connect.com

[4+2] Cycloaddition Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgnih.gov In these reactions, this compound can act as the dienophile, reacting with a conjugated diene. The electron-withdrawing cyano group activates the allene for this type of reaction.

Palladium-catalyzed dicyanative [4+2] cycloaddition has been developed using ene-enynes and methyl acrylate. nih.gov This process involves the in-situ generation of a this compound intermediate, which then undergoes a [4+2] cycloaddition. This method allows for the construction of complex, stereochemically rich cyclic systems. nih.gov

Formation of Heterocyclic Ring Systems

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. ontosight.ai Its ability to participate in various cycloaddition and annulation reactions makes it a valuable precursor for nitrogen- and oxygen-containing heterocycles. nih.govchemrxiv.orgrsc.org

For example, 1,3-dipolar cycloaddition reactions of this compound with nitrones lead to the formation of isoxazolidine (B1194047) derivatives. thieme-connect.de Furthermore, rhodium-catalyzed [2+2+2] cycloaddition reactions involving cyano-yne-allene substrates have been utilized to synthesize 2,6-naphthyridines, which are cores found in biologically active molecules. tesisenred.net The cyano group in the resulting heterocyclic products can be further manipulated, adding to the synthetic utility of this compound. ontosight.ai

Functional Group Transformations of the Cyano Moiety

The cyano group in this compound (buta-2,3-dienenitrile) is a versatile functional handle that can be transformed into other valuable chemical entities, primarily through hydrolysis and reduction pathways. These transformations allow for the incorporation of the allene scaffold into a wider array of molecular architectures.

Hydrolysis Pathways

The hydrolysis of the nitrile functionality in this compound can be controlled to yield either amides or carboxylic acids, depending on the reaction conditions. This reactivity is a cornerstone of nitrile chemistry, providing access to fundamental organic functional groups.

Under acidic or basic conditions, the cyano group can be fully hydrolyzed to a carboxylic acid. The reaction typically proceeds through an amide intermediate. For instance, the acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the formation of buta-2,3-dienoic acid and an ammonium (B1175870) ion. In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation and hydrolysis of the intermediate amide afford a carboxylate salt, which upon acidification yields the final carboxylic acid.

A significant advancement in the hydrolysis of allenenitriles is the use of biocatalysis to achieve kinetic resolution of racemic mixtures. In one study, whole cells of Rhodococcus erythropolis AJ270, containing nitrile hydratase and amidase enzymes, were used to hydrolyze racemic 2,3-allenenitriles. This enzymatic process selectively hydrates the nitriles to their corresponding amides and subsequently hydrolyzes the amides to carboxylic acids with high enantioselectivity. This method provides access to both enantioenriched (aR)-2,3-allenamides and (aS)-2,3-allenoic acids with enantiomeric excesses often exceeding 99.5%. researchgate.net

| Reactant/Substrate | Reagents and Conditions | Product(s) | Yield/Selectivity |

| Racemic 2,3-allenenitriles | Rhodococcus erythropolis AJ270 whole cells, aqueous phosphate (B84403) buffer - n-hexane biphasic system | (aR)-2,3-allenamides and (aS)-2,3-allenoic acids | ees up to >99.5% |

Table 1: Biocatalytic Hydrolysis of 2,3-Allenenitriles

It is also possible to selectively stop the hydrolysis at the amide stage under certain chemical conditions. For example, treatment with hydrogen peroxide in a basic medium is a known method for the partial hydrolysis of nitriles to amides, which could potentially be applied to this compound to produce buta-2,3-dienamide.

Reduction Methodologies

The reduction of the cyano group in this compound offers a direct route to primary amines, specifically buta-2,3-dien-1-amine. This transformation is typically achieved using strong reducing agents or through catalytic hydrogenation.

A common and effective reagent for the reduction of nitriles is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup protonates the resulting dianion to furnish the primary amine. libretexts.org The reduction of this compound with LiAlH₄ is expected to yield buta-2,3-dien-1-amine. nih.gov

Catalytic hydrogenation provides an alternative, often more scalable, method for nitrile reduction. This process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. researchgate.net Common catalysts for this transformation include Raney nickel, palladium, and platinum. The reaction conditions, such as temperature, pressure, and choice of catalyst, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net For instance, a nickel-based catalyst has been shown to be effective for the hydrogenation of various nitriles to primary amines under mild conditions. chemrxiv.org

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄, Ether; 2. H₂O | Buta-2,3-dien-1-amine |

| This compound | H₂, Raney Ni or Pd/C or PtO₂ | Buta-2,3-dien-1-amine |

Table 2: General Reduction Methodologies for this compound

Reaction Stereoselectivity and Regioselectivity Studies

The unique electronic and steric properties of the allene and cyano functionalities in this compound give rise to interesting and often complex stereochemical and regiochemical outcomes in its reactions.

In cycloaddition reactions, the stereochemistry of the reactants can significantly influence the stereochemistry of the products. A notable example is a palladium-catalyzed dicyanative [4+2] cycloaddition involving an in-situ generated this compound intermediate. This reaction was found to be stereoselective, with a preference for the formation of trans-fused cycloadducts. The stereochemistry of the olefinic component was effectively transferred to the final product. nih.gov

Furthermore, highly enantioselective transformations involving this compound derivatives have been developed. The use of chiral phosphahelicenes as organocatalysts has enabled the [3+2] cyclization of γ-substituted cyanoallenes with electron-deficient olefins. These reactions proceed with high diastereoselectivity and enantiomeric excess (up to 97% ee), yielding functionalized cyclopentenes. nih.gov This demonstrates that the axial chirality of substituted cyanoallenes can be effectively controlled and transferred in catalytic asymmetric reactions.

The dimerization of 1-cyanoallene has also been observed to proceed with both regio- and stereoselectivity, highlighting the inherent reactivity patterns of this molecule.

Regioselectivity is a critical aspect of addition reactions to the polarized allene system of this compound. Nucleophilic attack can, in principle, occur at the central sp-hybridized carbon or at one of the terminal sp²-hybridized carbons of the allene. The presence of the electron-withdrawing cyano group influences the electron distribution within the allene moiety, directing the regiochemical outcome of nucleophilic additions. Similarly, in electrophilic additions, the site of attack is governed by the relative stability of the resulting carbocationic intermediates. While specific mechanistic studies on the regioselectivity of additions to this compound are not extensively detailed in the provided context, the general principles of allene chemistry suggest that the electronic nature of the substituent (the cyano group) plays a decisive role.

| Reaction Type | Reactants | Catalyst/Conditions | Key Finding |

| [4+2] Dicyanative Cycloaddition | Ene-enyne, TMSCN | Palladium catalyst | Formation of a this compound intermediate, preference for trans-fused products (stereoselective). nih.gov |

| [3+2] Cyclization | γ-Substituted this compound, alkylidenemalononitrile | Chiral phosphahelicene | High diastereoselectivity and enantioselectivity (up to 97% ee). nih.gov |

Table 3: Stereoselective Reactions Involving this compound

Synthetic Methodologies and Applications of Cyanoallene in Complex Molecule Construction

Catalytic Approaches in Cyanoallene Synthesis

The synthesis of this compound and its derivatives is accomplished through various catalytic strategies, leveraging both transition metals and organocatalysts to achieve high efficiency and selectivity. These methods often involve the functionalization of propargylic or allenic precursors.

Transition metal catalysis provides powerful and versatile pathways for the synthesis of cyanoallenes and other substituted allenenitriles. Key metals in these transformations include copper and nickel, which can facilitate cyanation through different mechanistic routes.

One prominent method is the copper-catalyzed hydrocyanation of allenes. This involves a hydroalumination/cyanation sequence where an allylaluminum intermediate is generated and subsequently undergoes cyanation. For instance, using diisobutylaluminum hydride (DIBAL-H) and a copper catalyst like IPrCuCl, allenes can be converted into β,γ-unsaturated nitriles with high regio- and stereoselectivity. beilstein-journals.org Another advanced approach combines visible light photoredox catalysis with copper catalysis. d-nb.info This dual catalytic system enables the cyanation of propargylic oxalates to form di-, tri-, and tetra-substituted allenenitriles. d-nb.info The reaction proceeds under mild conditions using a photocatalyst such as fac-Ir(ppy)₃ and a copper source like CuBr, avoiding the traditional two-electron oxidative addition/reductive elimination cycle. d-nb.info

Nickel-catalyzed hydrocyanation is also a well-established method for installing a cyano group onto unsaturated carbon-carbon bonds, including those in allenes. jst.go.jp This protocol is fundamental for cyanation but can face challenges in controlling chemo- and regioselectivity with certain substrates. jst.go.jp More recently, a copper-catalyzed radical-based method for the direct C(sp²)–H cyanation of allenes has been developed. dicp.ac.cn This strategy uses a copper catalyst and an N-fluoro-N-alkylsulfonamide as a hydrogen atom abstraction (HAA) reagent precursor, allowing for the selective functionalization of tri- and di-substituted allenes at the allenic C-H bond under mild conditions. dicp.ac.cn

Table 1: Selected Transition Metal-Catalyzed Syntheses of Allenic Nitriles

| Catalyst System | Substrate Type | Cyanating Agent | Key Features |

|---|---|---|---|

| IPrCuCl / DIBAL-H | Di- and trisubstituted allenes | p-Toluenesulfonyl cyanide | Formal hydrocyanation; produces β,γ-unsaturated nitriles with α-quaternary centers. beilstein-journals.org |

| fac-Ir(ppy)₃ / CuBr | Propargylic oxalates | Trimethylsilyl cyanide (TMSCN) | Visible-light mediated; proceeds via a redox-neutral radical mechanism. d-nb.info |

| Nickel / Lewis Acid | Allenes | Hydrogen cyanide (HCN) | Fundamental hydrocyanation protocol; regioselectivity can be substrate-dependent. jst.go.jp |

| CuOAc / dtbbpy | Tri- and di-substituted allenes | Precursor to N-centered radical | Direct, site-selective allenyl C(sp²)–H bond functionalization via radical relay. dicp.ac.cn |

While transition metals are effective for the synthesis of the this compound core, organocatalysis, particularly using phosphines, is a dominant strategy for the subsequent and highly valuable functionalization of cyanoallenes. Nucleophilic phosphine (B1218219) catalysis does not typically synthesize the this compound molecule itself but rather activates it for complex bond-forming reactions. nih.gov The general mechanism begins with the nucleophilic addition of a tertiary phosphine to the central sp-hybridized carbon of the allene (B1206475). nih.gov This attack forms a zwitterionic intermediate, which serves as a versatile synthon in various annulation reactions. nih.govthieme-connect.com

This phosphine-triggered reactivity is widely exploited in cycloadditions. For example, cyanoallenes can participate in [3+2] annulations with imines or activated alkenes to generate highly functionalized five-membered rings such as cyano-substituted dihydropyrroles. thieme-connect.comorganic-chemistry.org The choice of phosphine catalyst, including chiral phosphines, can influence the stereochemical outcome of these reactions, providing access to enantioenriched products. thieme-connect.comnih.gov These phosphine-catalyzed annulations represent a powerful tool for rapidly building molecular complexity from the this compound framework. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations

Strategies for Integration into Advanced Organic Synthesis

This compound's unique structure and high reactivity make it an invaluable building block in advanced organic synthesis. Current time information in Bangalore, IN. It serves as a versatile intermediate for constructing complex molecular architectures found in natural products and pharmaceutical agents.

The synthetic utility of this compound is prominently displayed in its application toward the synthesis of natural products. The annulation reactions catalyzed by phosphines are frequently employed as key steps in total synthesis. nih.gov For instance, phosphine-catalyzed cycloadditions involving allene derivatives have been pivotal in the synthesis of bioactive natural products such as (+)-ibophyllidine and hirsutine. nih.gov

A recent example highlights the use of a diphosphine catalyst to promote the [3+2] addition of a this compound to an enone, efficiently constructing a densely functionalized cyclopentene (B43876) ring. organic-chemistry.org This type of transformation is crucial as the cyclopentene motif is a core structure in numerous natural products. The ability of this compound to act as a three-carbon building block in such cycloadditions allows for the rapid and stereocontrolled assembly of complex carbocyclic and heterocyclic systems that form the backbone of these target molecules. organic-chemistry.org

Table 2: Application of this compound in the Synthesis of Natural Product Scaffolds

| Reaction Type | Catalyst | Reactants | Product Scaffold | Relevance |

|---|---|---|---|---|

| [3+2] Annulation | Diphosphine | This compound, Enone | Functionalized Cyclopentene | Core structure in many natural products. organic-chemistry.org |

| [3+2] Annulation | Triphenylphosphine | This compound, Imine | Cyano-substituted Dihydropyrrole | Key heterocyclic motif in alkaloids. thieme-connect.com |

In medicinal chemistry, there is a constant demand for novel molecular scaffolds to serve as building blocks for drug discovery programs. mdpi.com this compound is an attractive starting material for generating such scaffolds due to its ability to participate in diverse chemical transformations, leading to a wide range of carbocyclic and heterocyclic structures. Current time information in Bangalore, IN.

The phosphine-catalyzed annulation reactions of cyanoallenes are particularly powerful for creating libraries of medicinally relevant compounds. nih.govresearchgate.net For example, the [3+2] cycloaddition with imines yields dihydropyrroles, while similar reactions can produce spirocyclic systems containing adjacent quaternary and tertiary stereocenters. thieme-connect.com These structural motifs are of significant interest in pharmaceutical chemistry as they provide three-dimensional complexity that can lead to improved binding affinity and selectivity for biological targets. The cyano group itself offers a valuable handle for further functionalization, allowing for the introduction of other groups like carboxylic acids or amines through hydrolysis or reduction, respectively. Current time information in Bangalore, IN.

Role as Key Intermediate in Natural Product Synthesis

Novel Synthetic Route Development

Research continues to focus on developing more efficient, selective, and sustainable methods for synthesizing cyanoallenes and their derivatives. Recent innovations have moved towards using dual catalytic systems and radical-based pathways to access these valuable compounds under milder conditions.

A notable advancement is the development of a dual visible light and copper-catalyzed cyanation of propargylic oxalates. d-nb.info This method is significant as it provides exclusive access to allenenitriles, including di-, tri-, and tetra-substituted variants, through a redox-neutral radical process, diverging from classical two-electron pathways. d-nb.info The reaction proceeds efficiently at room temperature and demonstrates broad functional group tolerance. d-nb.info

Another novel strategy is the direct, site-selective C(sp²)–H cyanation of allenes via a copper-catalyzed radical relay mechanism. dicp.ac.cn This method is remarkable because it functionalizes a pre-existing allene skeleton, obviating the need to construct the allene and install the cyano group simultaneously. It utilizes a bulky N-centered radical for hydrogen atom abstraction, which selectively targets the allenic C-H bond over other potentially reactive sites, such as allylic C-H bonds, to deliver the cyanated product with high regioselectivity. dicp.ac.cn These methods represent the frontier of this compound synthesis, offering greener and more versatile routes to this important class of molecules.

Parallel Synthesis Strategies

Parallel synthesis is a technique used to accelerate the discovery of new compounds and optimize reaction conditions by running multiple experiments simultaneously. mt.com This methodology is highly beneficial in pharmaceutical research for generating libraries of compounds that can be screened for biological activity. mt.comopenaccessjournals.com The process can be conducted in either solution or solid phase, with the latter involving molecules temporarily bound to an insoluble support. mt.commt.com

While direct literature on the parallel synthesis of this compound itself is limited, the principles of this strategy are applicable to both its formation and its use as a building block. A parallel synthesis approach could be employed to create a library of substituted cyanoallenes by systematically varying the starting materials in an array of simultaneous reactions. For instance, different propargylic derivatives could be subjected to cyanation conditions in separate reaction vessels to yield a diverse set of allenenitriles.

Furthermore, this compound can serve as a common precursor in parallel synthesis to generate a library of more complex molecules. Its high reactivity towards nucleophiles and its ability to participate in cycloaddition reactions make it an ideal substrate for creating diverse molecular scaffolds. ontosight.ai A single batch of this compound can be distributed into a multi-well plate and reacted with a library of different reagents, such as amines, thiols, or dienes, to rapidly produce a large number of distinct products for screening purposes. mt.comnih.gov

Table 1: Hypothetical Parallel Synthesis Scheme Using this compound

| Reaction Well | This compound Reactant | Reagent B | Resulting Scaffold Type |

| A1 | This compound | Furan | [4+2] Cycloaddition Adduct |

| A2 | This compound | Nitrone | [3+2] Cycloaddition Adduct (Isoxazoline) |

| A3 | This compound | Azomethine Imine | [3+2] Cycloaddition Adduct (Pyrazolidine) |

| A4 | This compound | Piperidine | Michael Addition Product |

| A5 | This compound | Benzenethiol | Michael Addition Product |

| A6 | This compound | Azide (e.g., TMSN₃) | Triazole (via subsequent steps) |

This table illustrates a conceptual parallel synthesis where a single this compound precursor is reacted with a diverse set of reagents to generate a variety of molecular frameworks.

Photochemical Cyanation Approaches

Recent advancements have integrated visible light photoredox catalysis with transition metal catalysis to achieve the synthesis of allenenitriles, including this compound derivatives. d-nb.infonih.gov A notable method involves the dual photo- and copper-catalyzed cyanation of propargylic oxalates. d-nb.infonih.gov This approach provides an efficient and highly selective route to di-, tri-, and tetra-substituted allenenitriles. d-nb.info

The reaction proceeds through a one-electron process, which is a departure from traditional two-electron transition metal-catalyzed cross-coupling reactions. d-nb.infonih.gov Mechanistic studies, including fluorescence quenching and cyclic voltammetry, indicate that the reaction follows a visible light-induced redox-neutral reductive quenching radical mechanism. nih.govdntb.gov.ua The process typically employs a photocatalyst, such as fac-Ir(ppy)3, which becomes excited upon absorbing visible light (e.g., from a blue LED). d-nb.info This excited photocatalyst then engages in a single-electron transfer with a copper(I) complex, initiating a radical-based cyanation cascade that converts the propargylic substrate into the corresponding allenenitrile. d-nb.infodntb.gov.ua

This photochemical strategy demonstrates excellent functional group tolerance, accommodating sensitive groups like sulfides, amides, halogens, esters, and terminal alkynes. d-nb.info The reactions are generally performed under mild conditions and can produce trisubstituted allenenitriles as single regioisomers in good to excellent yields. d-nb.info

Table 2: Key Features of Photochemical Allenenitrile Synthesis

| Feature | Description | Reference |

| Methodology | Visible light-mediated copper-catalyzed cyanation of propargylic oxalates. | d-nb.info, nih.gov |

| Catalyst System | Dual catalyst system: Photocatalyst (e.g., fac-Ir(ppy)3) and Copper catalyst (e.g., CuBr). | d-nb.info |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN). | d-nb.info |

| Mechanism | Visible light-induced redox-neutral reductive quenching radical mechanism. | dntb.gov.ua, nih.gov |

| Selectivity | High regioselectivity, yielding exclusively allenenitrile isomers. | d-nb.info |

| Substrate Scope | Broad, tolerating a variety of functional groups. | d-nb.info |

This table summarizes the core components and characteristics of the dual photo- and copper-catalyzed approach to synthesizing this compound derivatives.

Diversity-Oriented Synthesis with Cyanoallenes

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse and complex small molecules, which is crucial for discovering new biological probes and drug candidates. mdpi.comcam.ac.uk DOS focuses on varying not just the building blocks but also the molecular scaffolds and stereochemistry to broadly explore chemical space. cam.ac.uk

This compound is an excellent building block for DOS due to its inherent reactivity and the presence of multiple functional handles. ontosight.aiuniv-rennes.fr Its unique structure allows it to undergo a variety of transformations, leading to a wide range of molecular architectures from a single, simple precursor. chemrxiv.org The sequencing of multicomponent reactions (MCRs) followed by cyclization reactions is a key stratagem in DOS, and this compound is well-suited for such processes. nih.govjocpr.com

The electrophilic nature of the central allene carbon and the dienophilic/dipolarophilic character of the double bonds enable this compound to participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to form diverse heterocyclic and carbocyclic ring systems. ontosight.aichemrxiv.orglibretexts.org For example, reacting this compound with dienes, 1,3-dipoles (like nitrones or nitrile imines), or activated olefins can generate a multitude of distinct scaffolds. chemrxiv.orgresearchgate.net Furthermore, the cyano group itself can be transformed into other functional groups like amines, amides, or carboxylic acids, adding another layer of diversity. beilstein-journals.org This versatility makes this compound a valuable tool for rapidly constructing libraries of complex molecules with high skeletal diversity. nih.govresearchgate.net

Table 3: Diversity-Oriented Synthesis Pathways from a this compound Core

| Reaction Type | Reactant Partner | Resulting Core Scaffold | Potential Complexity |

| [4+2] Cycloaddition | Dienes (e.g., Furan, Cyclopentadiene) | Bicyclic cyclohexene (B86901) derivatives | High stereochemical diversity. chemrxiv.orglibretexts.org |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrones, Azides) | Five-membered heterocycles (e.g., Isoxazolines, Triazoles) | Access to diverse N- and O-heterocycles. ontosight.airesearchgate.net |

| Michael Addition | Nucleophiles (e.g., Amines, Thiols) | Functionalized β,γ-unsaturated nitriles | Introduction of various functional groups. researchgate.net |

| Radical Addition | Radical precursors | Functionalized allenes or subsequent cyclized products | C-C bond formation at various positions. researchgate.net |

| Multicomponent Reactions | e.g., Amine + Aldehyde | Highly substituted heterocyclic systems | Rapid increase in molecular complexity. nih.govmdpi.com |

This table showcases how the versatile reactivity of this compound can be leveraged in Diversity-Oriented Synthesis to generate a wide array of distinct molecular frameworks.

Astrochemical Context: Cyanoallene in Interstellar Environments

Astronomical Detections and Observational Techniques

The detection of cyanoallene in interstellar space is a result of advanced observational techniques, primarily in the field of radio astronomy. These observations target specific spectral lines emitted by molecules as they transition between rotational energy states. nrao.edu The unique frequencies of these transitions act as a molecular fingerprint, allowing for unambiguous identification from Earth. nrao.edu

This compound has been definitively identified in several molecular clouds, which are dense, cold regions of the ISM and are often sites of star and planet formation.

Taurus Molecular Cloud 1 (TMC-1): This dark molecular cloud, located approximately 450 light-years away, is a well-known reservoir of complex organic molecules. nrao.edu The initial detection of this compound in TMC-1 was reported in 2006. nist.govastrochymist.org Subsequent observations have confirmed its presence, with a derived average column density of 2.0(5) x 10¹² cm⁻² at a rotational temperature of 4 K. nist.govresearchgate.net Notably, this compound is found to be about 4.5 times more abundant than its more stable isomer, methylcyanoacetylene (CH₃CCCN), in this cloud. nist.govresearchgate.net More recent, highly sensitive surveys have robustly confirmed the presence of this compound through the detection of numerous rotational lines, yielding similar column densities in the range of (1.5-3) × 10¹² cm⁻². nih.gov

G+0.693-0.027: This molecular cloud, located near the center of the Milky Way galaxy, is another region where this compound has been detected. arxiv.orgscimex.orgtechexplorist.com Observations revealed the presence of this compound along with its isomers, propargyl cyanide and cyanopropyne. arxiv.orgscimex.orgfrontiersin.org A significant finding in G+0.693-0.027 is that the derived abundances of these three C₄H₃N isomers are very similar to each other and also comparable to their abundances in the vastly different environment of TMC-1. arxiv.orgfrontiersin.orgresearchgate.net This similarity suggests that their formation is likely dominated by common gas-phase chemical pathways. arxiv.orgfrontiersin.orgresearchgate.net The detection of this rich nitrile feedstock supports the idea that the chemical ingredients for prebiotic chemistry, such as that envisioned in the "RNA World" hypothesis, can be synthesized in space. arxiv.orgscimex.org

Table 1: this compound Detections in Molecular Clouds

| Molecular Cloud | Telescope(s) Used | Reported Column Density (cm⁻²) | Key Findings |

|---|---|---|---|

| TMC-1 | Green Bank Telescope, Effelsberg Telescope, Yebes 40-m | 2.0(5) x 10¹² nist.govresearchgate.net | ~4.5 times more abundant than its isomer methylcyanoacetylene. nist.govresearchgate.net |

| G+0.693-0.027 | IRAM 30-m Telescope, Yebes 40-m Telescope | Similar to TMC-1 arxiv.orgfrontiersin.orgresearchgate.net | Similar abundances for this compound and its isomers, suggesting a common formation pathway. arxiv.orgfrontiersin.orgresearchgate.net |

The identification of this compound relies on highly sensitive radio telescopes capable of detecting faint signals from interstellar molecules.

Green Bank Telescope (GBT): The 100-meter GBT in West Virginia was instrumental in the first detection of this compound in TMC-1. nist.govastrochymist.orgresearchgate.net It observed several rotational transitions, including the 4₁₄-3₁₃, 4₀₄-3₀₃, 5₁₅-4₁₄, and 5₀₅-4₀₄ transitions between 20 and 26 GHz. nist.gov The hyperfine structure of the 4₁₄-3₁₃ transition was resolved, providing definitive identification. nist.govresearchgate.net

Effelsberg Telescope: The 100-meter Effelsberg Telescope in Germany also independently detected this compound in TMC-1 around the same time, observing four rotational transitions in the 20 to 35 GHz frequency range. astrochymist.orgaip.org These concurring observations solidified the discovery. aip.org

IRAM 30-m and Yebes 40-m Telescopes: A team of scientists used these two telescopes in Spain to study the molecular cloud G+0.693-0.027. scimex.org Their observations led to the detection of this compound, propargyl cyanide, and cyanopropyne in this source. scimex.orgtechexplorist.com Later, the Yebes 40m telescope was used for a highly sensitive line survey of TMC-1, which detected 16 lines from this compound, providing a robust confirmation of its presence and allowing for precise abundance calculations. nih.gov

Table 2: Telescopes Used in this compound Detection

| Telescope | Location | Target Cloud(s) | Key Contribution |

|---|---|---|---|

| Green Bank Telescope (GBT) | West Virginia, USA | TMC-1 | Initial detection, resolving hyperfine structure. nist.govresearchgate.net |

| Effelsberg Telescope | Germany | TMC-1 | Independent confirmation of detection. astrochymist.orgaip.org |

| IRAM 30-m Telescope | Granada, Spain | G+0.693-0.027 | Detection in a Galactic Center cloud. scimex.org |

| Yebes 40-m Telescope | Guadalajara, Spain | G+0.693-0.027, TMC-1 | Detection in G+0.693-0.027 and high-sensitivity survey of TMC-1. nih.govscimex.org |

Detection in Molecular Clouds (e.g., TMC-1, G+0.693-0.027)

Interstellar Formation Pathways and Chemical Evolution

The observed abundance of this compound, particularly its higher abundance relative to its more stable isomer in TMC-1, points towards specific, kinetically controlled formation pathways rather than thermodynamic equilibrium. nist.govresearchgate.net Gas-phase reactions involving radicals are considered the dominant formation routes in the cold conditions of molecular clouds. arxiv.orgraa-journal.org

Theoretical and experimental studies have identified several viable gas-phase reactions that can efficiently produce this compound in the ISM. These reactions are typically barrierless and exothermic, allowing them to proceed rapidly even at the extremely low temperatures (around 10 K) of dark molecular clouds. raa-journal.orgacs.org

A primary proposed formation mechanism involves the reaction of the cyanide radical (CN), which is abundant in the ISM, with simple C₃H₄ hydrocarbon isomers. arxiv.orgresearchgate.netaanda.org

Reaction with Methylacetylene (CH₃CCH): Crossed molecular beam experiments and ab initio calculations have shown that the reaction between the CN radical and methylacetylene proceeds without an energy barrier. acs.orguhmreactiondynamics.org This reaction can lead to the formation of both this compound (CH₂CCHCN) and methylcyanoacetylene (CH₃CCCN) via a long-lived C₄H₄N intermediate complex. acs.orguhmreactiondynamics.orgmdpi.com The reaction is rapid at low temperatures and is a key pathway for explaining the presence of both isomers in TMC-1. nih.govaanda.org

Reaction with Allene (B1206475) (CH₂CCH₂): The reaction of the CN radical with allene, a less stable isomer of methylacetylene, is also a fast, barrierless reaction at low temperatures. acs.orgaanda.org This reaction is predicted to produce both this compound and the third stable C₄H₃N isomer, propargyl cyanide (HCCCH₂CN). aanda.orgmdpi.com The similar observed abundances of all three isomers in TMC-1 and G+0.693-0.027 strongly suggest that these reactions with hydrocarbon precursors are the common origin. nih.govarxiv.orgresearchgate.net

Table 3: Key Reactions of CN Radical with Hydrocarbons

| Reactants | Products | Significance |

|---|

Quantum chemical models have explored alternative, novel formation pathways for this compound starting from even simpler radical and carbene species known to exist in the ISM. raa-journal.org These proposed reaction schemes are also found to be exothermic and barrierless, indicating a high probability of occurrence in space. raa-journal.org

Reaction of Ethyne (B1235809) Radical (HCC) with Cyanocarbene (HCCN): One proposed pathway begins with a barrierless reaction between the ethyne radical (HCC) and cyanocarbene (HCCN). raa-journal.orgresearchgate.net This reaction forms a but-3-ynenitrile intermediate, which then reacts with an abundant hydrogen atom in an exothermic addition reaction to yield this compound. raa-journal.orgresearchgate.net

Reaction of Propyne (B1212725) Carbene (HCCC): A second novel pathway involves the highly reactive propyne carbene (HCCC). raa-journal.org This carbene first reacts with a hydrogen atom to form a propa-1,2-diene radical. raa-journal.org This radical then reacts with a cyanide radical (CN) to form a buta-2,3-dienenitrile radical. raa-journal.org In the final step, this radical picks up another hydrogen atom to form the stable this compound molecule. raa-journal.org Each step in this proposed pathway is exothermic and has a significant estimated rate constant. raa-journal.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Allene | CH₂CCH₂ |

| Buta-2,3-dienenitrile radical | C₄H₂N |

| But-3-ynenitrile | C₄H₃N |

| Cyanide radical | CN |

| This compound | CH₂CCHCN |

| Cyanocarbene | HCCN |

| Cyanopropyne | CH₃C₃N |

| Ethyne radical | HCC |

| Hydrogen atom | H |

| Methylacetylene | CH₃CCH |

| Methylcyanoacetylene | CH₃CCCN |

| Propa-1,2-diene radical | C₃H₃ |

| Propargyl cyanide | HCCCH₂CN |

Gas-Phase Radical-Molecule and Radical-Radical Reactions

Role of Electron Dissociative Recombination

One proposed mechanism for the formation of this compound involves the dissociative recombination of protonated precursors. raa-journal.orgresearchgate.net In this process, a protonated ion, such as protonated methylcyanoacetylene (CH₃C₃NH⁺), reacts with an electron. raa-journal.orgaanda.org This reaction is often the final step in a series of ion-molecule reactions and results in the dissociation of the newly formed neutral molecule, potentially yielding this compound and a hydrogen atom. researchgate.netwikipedia.org The prevalence of isomeric forms of molecules with eight or more atoms in the ISM supports the idea that dissociative recombination is a significant formation route. researchgate.net This is because for every isomer detected, a corresponding protonated precursor is likely present and detectable. researchgate.net

Secondary Reaction Pathways (e.g., N(²D) + Allene)

Secondary reaction pathways also contribute to the interstellar abundance of this compound. A key example is the reaction between an electronically excited nitrogen atom, N(²D), and allene (CH₂CCH₂). nih.govnih.gov This reaction is of interest in the atmospheric chemistry of celestial bodies like Titan and has been studied through crossed molecular beam experiments and theoretical calculations. nih.govresearchgate.netacs.org The reaction proceeds through the barrierless addition of the N(²D) atom to one of the double bonds in allene, forming various cyclic and linear intermediates that can then decompose to form different products, including this compound. nih.gov The rate constants for this type of reaction are significant even at the low temperatures characteristic of interstellar clouds. nih.gov

Another significant pathway is the neutral-neutral reaction between the cyano radical (CN) and allene (CH₂CCH₂). aanda.orgnih.gov These reactions are rapid at low temperatures and are considered a likely route to forming this compound and its isomers in cold interstellar clouds where CN and allene are present. aanda.org

Isomer Abundance Ratios in the Interstellar Medium

This compound is one of three stable isomers of the chemical formula C₄H₃N that have been detected in space. The other two are methylcyanoacetylene (CH₃C₃N) and propargyl cyanide (HCCCH₂CN). aanda.orgfrontiersin.org Observations have shown that the relative abundances of these isomers can vary. In the Taurus molecular cloud (TMC-1), this compound was found to be approximately 4.5 times more abundant than its isomer methylcyanoacetylene. researchgate.net

However, more recent observations of TMC-1 have found similar column densities for all three isomers, in the range of (1.5−3) × 10¹² cm⁻². aanda.org The comparable abundances of these isomers suggest a common formation origin, likely through the reactions of the CN radical with the unsaturated hydrocarbons methyl acetylene (B1199291) and allene. aanda.orgastrobiology.comarxiv.org The reaction of CN with methylacetylene can produce both methylcyanoacetylene and this compound, while the reaction with allene can produce both this compound and propargyl cyanide. aanda.org The similar abundances found in the molecular cloud G+0.693-0.027 further support the idea of a common gas-phase chemistry origin from these precursors. frontiersin.orgarxiv.org

Astrobiological Implications of Interstellar Nitriles

Nitriles, including this compound, are considered to be of significant astrobiological importance. scispace.comtechexplorist.com They are recognized as key precursors in chemical pathways that could lead to the formation of molecules essential for life, such as amino acids and the components of RNA. scispace.comreasons.org

This compound as a Precursor for Prebiotic Molecules

The chemical reactivity of nitriles makes them plausible intermediates in the synthesis of more complex organic molecules. scispace.commdpi.com The presence of unsaturated bonds in this compound allows for further chemical evolution, potentially leading to the formation of biomolecules. researchgate.net The discovery of a diverse range of nitriles in molecular clouds like G+0.693-0.027 suggests that the interstellar medium is a rich reservoir of the chemical ingredients necessary for prebiotic chemistry. frontiersin.orgtechexplorist.com These molecules could have been delivered to a young Earth via meteorites and comets, contributing to the planet's initial inventory of organic material. techexplorist.com

Contribution to the RNA World Hypothesis

The "RNA World" hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. techexplorist.comnih.gov This theory relies on the availability of the molecular building blocks of RNA in the prebiotic environment. frontiersin.org Nitriles are central to many proposed prebiotic syntheses of ribonucleotides, the building blocks of RNA. frontiersin.orgastrobiology.comarxiv.org

The detection of this compound and other nitriles in interstellar space provides crucial evidence that these precursor molecules could have been widespread in the early solar system. frontiersin.orgtechexplorist.com The chemical processes occurring in the interstellar medium are capable of efficiently producing a variety of nitriles that are considered critical for the RNA World scenario. techexplorist.com The rich feedstock of nitriles found in molecular clouds confirms that interstellar chemistry can synthesize the fundamental species that could initiate the prebiotic chemistry leading to the emergence of an RNA-based biology. frontiersin.orgastrobiology.comarxiv.org

Future Research Directions and Unexplored Avenues for Cyanoallene

Development of Novel Synthetic Methodologies

While cyanoallene is a known compound, the development of new, efficient, and versatile synthetic methods remains a crucial area of research. Future work will likely move beyond classical approaches to embrace modern synthetic strategies, including multicomponent reactions and sustainable catalysis.

One promising direction is the development of three-component reactions to construct highly substituted this compound frameworks. A novel method has been reported for synthesizing fully substituted cyanoallenes by coupling ketones, chloromethyl p-tolyl sulfoxide, and nitriles. molaid.comacs.org This approach offers a convergent and efficient route to complex this compound derivatives that would be difficult to access through other means. Further research is needed to expand the scope of this reaction, exploring different starting materials and catalysts to enhance its utility.

Additionally, inspiration can be drawn from the broader field of organic synthesis, where novel methods are constantly being developed for constructing complex molecules. mdpi.com The application of biocatalytic methods, using enzymes to perform specific transformations, could offer a green and highly selective route to chiral this compound derivatives. researchgate.net Similarly, exploring solid-phase synthesis techniques could accelerate the discovery of new this compound-based compounds by allowing for the rapid generation of molecular libraries. mdpi.com The principles of green chemistry, such as using sustainable catalysts and minimizing hazardous byproducts, will also be a driving force in the development of next-generation synthetic methods for these compounds. rsc.org

Table 1: Proposed Future Synthetic Strategies for Cyanoallenes

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Three-Component Coupling | Reaction involving ketones, chloromethyl p-tolyl sulfoxide, and nitriles to form fully substituted cyanoallenes. | High efficiency, convergent synthesis of complex derivatives. | molaid.comacs.org |

| Asymmetric Catalysis | Using chiral catalysts (metal-based, organocatalysts, or biocatalysts) to produce enantiomerically enriched cyanoallenes. | Access to chiral molecules for applications in materials science and pharmacology. | researchgate.net |

| Solid-Phase Synthesis | Anchoring starting materials to a solid support to facilitate multi-step synthesis and purification. | Rapid generation of compound libraries for screening and optimization. | mdpi.com |

| Biogenic/Biocatalytic Methods | Employing microorganisms or isolated enzymes to catalyze the formation of cyanoallenes. | Environmentally friendly ("green") synthesis, high selectivity. | researchgate.netrsc.org |

Advanced Spectroscopic Studies for Enhanced Characterization

The detection and characterization of this compound, particularly in the challenging environment of the interstellar medium (ISM), relies heavily on high-resolution spectroscopy. frontiersin.org Future research will leverage increasingly sophisticated spectroscopic techniques to provide a more complete picture of its molecular properties.

Rotational spectroscopy will continue to be a cornerstone of this compound research. leidenuniv.nl Modern broadband rotational spectroscopy, which can cover a wide frequency range in a single experiment, is a powerful tool for obtaining precise rotational constants and identifying new molecules in complex mixtures. desy.de For this compound, these studies are essential for refining the line catalogs used in radio astronomy searches. frontiersin.orgresearchgate.net

A key area for future investigation is the complete resolution of the ¹⁴N nuclear quadrupole hyperfine structure in the rotational spectrum of this compound. This fine detail in the spectrum can be crucial for the unambiguous identification of molecules in the ISM, as has been the case for species like methanimine. aanda.org High-resolution techniques, such as laser-ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy, are perfectly suited for this task. aanda.org

Furthermore, advanced techniques will be needed to explore other aspects of this compound's structure and dynamics. For instance, microwave three-wave mixing is a chirality-sensitive spectroscopic method that could be used to differentiate between enantiomers of chiral this compound derivatives. desy.de On another front, a full vibrational analysis in both harmonic and anharmonic approximations, supported by high-level quantum chemical calculations, will provide a deeper understanding of its infrared spectrum and intramolecular forces. raa-journal.org

Table 2: Advanced Spectroscopic Techniques for this compound Characterization

| Technique | Application for this compound | Expected Outcome | Reference |

|---|---|---|---|

| Broadband Rotational Spectroscopy | Rapidly acquire a wide portion of the rotational spectrum. | Precise rotational constants, detection of conformers and isotopologues. | desy.de |

| LA-MB-FTMW Spectroscopy | High-resolution measurement of rotational transitions. | Full resolution of the ¹⁴N hyperfine structure for unambiguous identification. | aanda.org |

| Microwave Three-Wave Mixing | Chirality-sensitive rotational spectroscopy. | Differentiation of enantiomers for chiral this compound derivatives. | desy.de |

| Quantum Chemical Calculations | Compute spectroscopic constants (rotational, vibrational, centrifugal distortion). | Aid in the analysis of experimental spectra and predict unmeasured transitions. | researchgate.netraa-journal.org |

Refined Astrochemical Models and Observational Strategies

This compound has been detected in cold molecular clouds like the Taurus Molecular Cloud (TMC-1) and the Galactic Center cloud G+0.693-0.027. raa-journal.orgnrao.edufrontiersin.orgresearchgate.net The observed abundances of this compound and its structural isomers, methylcyanoacetylene and propargyl cyanide, provide critical tests for astrochemical models. aanda.org

A significant challenge for future research is to refine these models to accurately reproduce the observed abundances. mit.edu Current models suggest that the three C₄H₃N isomers are likely formed through gas-phase reactions of the cyanide radical (CN) with the unsaturated hydrocarbons methylacetylene (CH₃CCH) and allene (B1206475) (CH₂CCH₂). frontiersin.orgresearchgate.netaanda.orgnih.gov However, discrepancies remain; some models overestimate the abundance of methylcyanoacetylene while underestimating propargyl cyanide. aanda.org Future models must incorporate more detailed reaction networks, including updated rate constants from low-temperature kinetic studies and potentially new formation pathways on the surfaces of interstellar ice grains. mit.eduucl.ac.uk

A particularly interesting strategy involves using this compound as a proxy to estimate the abundance of its precursor, allene. ucl.ac.uk Since allene is a non-polar molecule, it is extremely difficult to detect via radio astronomy. nih.gov By understanding the chemical link between allene and the detectable this compound, astronomers can better constrain the inventory of simple hydrocarbons in the ISM. ucl.ac.uknih.gov

Observational strategies will focus on using next-generation telescopes with higher sensitivity and spatial resolution, such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope (GBT). nrao.edunih.gov Deep spectral line surveys, like the GOTHAM project, will continue to provide a complete inventory of interstellar species, searching for this compound and related molecules in new and diverse astronomical sources to better understand the chemical evolution of the galaxy. nrao.eduresearchgate.net

Table 3: Key Parameters in Astrochemical Models for this compound

| Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Precursor Abundances | Abundances of reactants like the CN radical, allene (CH₂CCH₂), and methylacetylene (CH₃CCH). | Directly impacts the formation rate of this compound and its isomers. | frontiersin.orgresearchgate.netaanda.org |

| Reaction Kinetics | Rate constants for gas-phase formation reactions, especially at low temperatures (10 K). | Determines the efficiency of different chemical pathways. Low-temperature data is crucial but often lacking. | aanda.orgmit.edu |

| Gas-Grain Chemistry | Inclusion of reactions occurring on the surface of icy dust grains. | May provide alternative or additional formation routes not accounted for in purely gas-phase models. | mit.eduucl.ac.uk |

| Observational Constraints | Column densities derived from radio astronomy observations in sources like TMC-1. | Provides the "ground truth" that chemical models must aim to reproduce. | nrao.eduaanda.org |

Exploration of New Reaction Landscapes and Catalytic Systems